molecular formula C22H23NO2 B5595566 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B5595566
M. Wt: 333.4 g/mol
InChI Key: JUWXNZIJYSJCNJ-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that features a tert-butylphenoxy group and a naphthalen-1-yl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 2-tert-butylphenol with naphthalen-1-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-tert-butylphenol, naphthalen-1-ylamine, acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic medium.

    Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are usually performed in polar solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butylphenoxy)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    2-(2-tert-butylphenoxy)-N-(pyridin-2-yl)acetamide: Contains a pyridin-2-yl group instead of a naphthalen-1-yl group.

    2-(2-tert-butylphenoxy)-N-(benzyl)acetamide: Features a benzyl group in place of the naphthalen-1-yl group.

Uniqueness

2-(2-tert-butylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-22(2,3)18-12-6-7-14-20(18)25-15-21(24)23-19-13-8-10-16-9-4-5-11-17(16)19/h4-14H,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXNZIJYSJCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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